2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
Description
2,5-Dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a 2,5-dichlorobenzenesulfonyl group linked to a 4-chloro-2-fluorophenylamine moiety. Sulfonamides are widely studied for their structural diversity and biological relevance, including roles as enzyme inhibitors and therapeutic agents .
Properties
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOAHFOFPUWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy groups (e.g., in ) improve solubility but reduce electrophilicity.
- Substituent Position : Ortho-fluoro (e.g., ) introduces steric hindrance, possibly affecting binding affinity, whereas para-substitutions (e.g., 4-methoxy in ) favor planar molecular conformations.
Physical Properties
Density and Boiling Points :
Acidity :
- The dimethoxy derivative () has a predicted pKa of 8.80 ± 0.10, suggesting moderate acidity influenced by electron-donating methoxy groups. The target compound’s acidity is expected to be lower due to electron-withdrawing Cl/F substituents.
Biological Activity
2,5-Dichloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide, with the CAS number 546069-45-8, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring multiple halogen substituents, influences its reactivity and interaction with biological targets.
The compound can be synthesized through a reaction involving 2,5-dichlorobenzenesulfonyl chloride and 4-chloro-2-fluoroaniline. The synthesis typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The final product is purified using techniques like recrystallization or chromatography.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The sulfonamide group may inhibit certain enzymatic activities, while the halogen atoms enhance binding affinity to molecular targets. This dual action potentially contributes to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of halogen atoms in this compound may enhance its efficacy against various bacterial strains. A study on related compounds showed that certain benzenesulfonamide derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been noted that sulfonamide derivatives can significantly reduce cell viability in cancer cell lines. In a comparative study, compounds containing similar structural motifs showed reduced viability below 50% in human triple-negative breast cancer and melanoma cell lines at specific concentrations (EC50 values) .
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | IGR39 | 27.8 ± 2.8 |
| This compound | MDA-MB-231 | 20.5 ± 3.6 |
These findings suggest that the compound is particularly effective against MDA-MB-231 cells compared to IGR39 cells, indicating a potential for targeted cancer therapies .
Case Studies
- Study on Anticancer Properties : A recent investigation into benzenesulfonamide-bearing imidazole derivatives highlighted that compounds similar to this compound exhibited promising anticancer activity by inhibiting colony formation in treated cell lines .
- Comparative Analysis : In another study comparing various sulfonamide derivatives, it was found that those with chlorinated phenyl groups demonstrated enhanced cytotoxicity against several cancer cell lines, reinforcing the significance of halogen substitution in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
